molecular formula C4H5NO3S B1289174 Furan-3-sulfonamide CAS No. 318462-82-7

Furan-3-sulfonamide

Cat. No.: B1289174
CAS No.: 318462-82-7
M. Wt: 147.15 g/mol
InChI Key: XNTWONAICPPJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-sulfonamide: is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a furan ring

Mechanism of Action

Target of Action

Furan-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) in bacteria . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a structural analog of para-aminobenzoic acid (PABA), a substrate of DHPS . By binding to the active site of DHPS, it competitively inhibits the enzyme, preventing the conversion of PABA to dihydrofolic acid, a key step in folic acid synthesis . This disruption in folic acid synthesis impedes bacterial growth and proliferation .

Biochemical Pathways

The inhibition of DHPS by this compound affects the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting folic acid synthesis, this compound indirectly disrupts nucleotide synthesis, leading to impaired DNA replication and RNA transcription in bacteria .

Pharmacokinetics

They are rapidly absorbed in the gastrointestinal tract and widely distributed throughout the body . Sulfonamides are metabolized in the liver primarily through acetylation and hydroxylation . They are excreted in the urine, both as unchanged drug and as metabolites .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial growth and proliferation. By inhibiting folic acid synthesis, it impairs the synthesis of nucleotides, leading to defective DNA replication and RNA transcription in bacteria . This results in the inhibition of bacterial growth and can lead to bacterial cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inflammation has been found to mediate the association between furan exposure and chronic obstructive pulmonary disease . Additionally, the pH and temperature of the environment can affect the stability and solubility of this compound, potentially influencing its absorption and distribution in the body .

Safety and Hazards

While specific safety and hazard information for Furan-3-sulfonamide is not available, sulfonamides in general can cause various side effects, including diseases of the digestive and respiratory tracts, and strong allergic reactions . Furan compounds are also known to be flammable and highly volatile .

Future Directions

Furan derivatives, including Furan-3-sulfonamide, have been the subject of extensive research due to their wide range of biological activities. Future research could focus on the development of new synthesis methods, the exploration of their precise mechanisms of action, and the investigation of their health beneficial effects . Additionally, the development of new sulfas less prone to resistance could be a promising direction .

Biochemical Analysis

Biochemical Properties

Furan-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. The sulfonamide group in this compound acts as a competitive inhibitor, binding to the active site of carbonic anhydrase and preventing its normal function . Additionally, this compound has been shown to interact with bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antibacterial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folate, a vital component for DNA synthesis and repair, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving carbonic anhydrase. By inhibiting this enzyme, this compound can alter cellular pH and affect processes such as cell proliferation and apoptosis . Furthermore, this compound has been reported to impact gene expression, particularly genes involved in metabolic pathways and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The sulfonamide group in this compound forms hydrogen bonds with the active site residues of carbonic anhydrase, leading to enzyme inhibition . This inhibition results in decreased conversion of carbon dioxide to bicarbonate, affecting cellular pH regulation. Additionally, this compound binds to the active site of dihydropteroate synthase, preventing the synthesis of dihydropteroate, a precursor for folate . This dual mechanism of action underlies its antibacterial and potential anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and oxygen can lead to the breakdown of the furan ring, reducing its efficacy . Long-term studies have shown that this compound can cause sustained inhibition of carbonic anhydrase and dihydropteroate synthase, leading to persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The primary metabolic pathway involves the oxidation of the furan ring, followed by conjugation reactions that enhance the compound’s solubility and facilitate its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, this compound can be transported across cell membranes by organic anion transporters, allowing it to reach its intracellular targets . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes . Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Sulfonylation: Furan-3-sulfonamide can be synthesized by the direct sulfonylation of furan derivatives. This involves the reaction of furan with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Electrophilic Substitution: Another method involves the electrophilic substitution of furan with sulfonylamines.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the sulfonylation of furan derivatives followed by purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Furan-3-sulfonamide can undergo oxidation reactions to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfonamides with different oxidation states.

    Substitution: this compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Reduced sulfonamides.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry: Furan-3-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They have shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes .

Medicine: this compound derivatives are explored for their antimicrobial properties. They have been found to exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its sulfonamide group imparts desirable properties such as solubility and stability to the final products .

Comparison with Similar Compounds

    Furan-2-sulfonamide: Similar to furan-3-sulfonamide but with the sulfonamide group attached to the second position of the furan ring.

    Thiophene-3-sulfonamide: Contains a thiophene ring instead of a furan ring, with the sulfonamide group attached to the third position.

    Pyrrole-3-sulfonamide: Contains a pyrrole ring with the sulfonamide group attached to the third position.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and allows for diverse chemical modifications. Additionally, its sulfonamide group contributes to its stability and solubility, making it a versatile compound for various applications .

Properties

IUPAC Name

furan-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTWONAICPPJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623291
Record name Furan-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318462-82-7
Record name Furan-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Furylsulfonyl chloride was treated with ammonia according to the procedure described in Example 46, step 1, to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-3-sulfonamide
Reactant of Route 2
Furan-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
Furan-3-sulfonamide
Reactant of Route 4
Furan-3-sulfonamide
Reactant of Route 5
Furan-3-sulfonamide
Reactant of Route 6
Furan-3-sulfonamide
Customer
Q & A

Q1: How does N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide interact with RAF kinases and what are the downstream effects of this interaction?

A1: The research paper focuses on the design and synthesis of N-(2,6-difluorophenyl)-3-(9H-purin-6-yl)pyridine-2-amine derivatives as pan-RAF kinase inhibitors []. While the specific binding interactions of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound (4b) aren't detailed in this study, the paper mentions "structure-based design," suggesting that the compound likely occupies the ATP-binding pocket of RAF kinases.

Q2: What is the structure-activity relationship (SAR) for this class of compounds, and how does modifying the structure of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound impact its potency and selectivity for RAF kinases?

A2: Although the paper doesn't delve into detailed SAR analysis for all synthesized derivatives, it highlights that N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound (4b) exhibits the most potent inhibitory activity against BRAFV600E, BRAFWT, and CRAF compared to other synthesized compounds []. This suggests that the this compound moiety, alongside the other structural features, plays a crucial role in enhancing potency and achieving pan-RAF inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.